molecular formula C18H20N4 B3035091 3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine CAS No. 301220-34-8

3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B3035091
CAS No.: 301220-34-8
M. Wt: 292.4 g/mol
InChI Key: PPCBCJLLOQPIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine (CAS 301220-34-8) is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted with a 1-benzylpiperidin-4-yl group. Its molecular formula is C18H20N4, with a molecular weight of 292.38 g/mol .

Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-2-5-15(6-3-1)13-21-11-8-16(9-12-21)22-14-20-17-7-4-10-19-18(17)22/h1-7,10,14,16H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCBCJLLOQPIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C2N=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine has been investigated for its neuropharmacological effects. Research indicates that it may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression. Studies have shown that derivatives of this compound exhibit binding affinity to dopamine receptors, suggesting a role in modulating dopaminergic activity .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Summary of Medicinal Applications

ApplicationDescriptionReferences
NeuropharmacologyPotential modulation of neurotransmitter systems
Anticancer PropertiesInduces apoptosis in cancer cell lines

Pharmacology

Drug Development

The compound is being explored for its potential in drug development, particularly as a scaffold for synthesizing new pharmacological agents. Its structural attributes allow for modifications that could enhance efficacy and reduce side effects. Researchers are focusing on creating analogs that retain the beneficial properties while improving pharmacokinetic profiles .

Case Studies

A notable case study involved the synthesis of a series of imidazo[4,5-b]pyridine derivatives based on this compound. These derivatives exhibited improved selectivity and potency against specific targets in cancer therapy, showcasing the versatility of this chemical framework in drug design .

Material Science

Organic Electronics

In addition to biological applications, this compound is being evaluated for use in organic electronic materials. Its unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Initial studies suggest that incorporating this compound into polymer matrices can enhance charge transport properties .

Table 2: Summary of Material Science Applications

ApplicationDescriptionReferences
Organic ElectronicsPotential use in OLEDs and OPVs

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to altered cellular signaling and physiological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight : The target compound (292.38 g/mol) is heavier than simpler derivatives (e.g., 218.26 g/mol for 3-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one), which may affect oral bioavailability .
  • Solubility : Ketone-containing derivatives (e.g., 3-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one) exhibit higher polarity, improving aqueous solubility compared to the benzylpiperidine analog .

Biological Activity

3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. Its unique structure combines a benzylpiperidine moiety with an imidazopyridine core, suggesting diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : 3-(1-benzylpiperidin-4-yl)imidazo[4,5-b]pyridine
  • CAS Number : 301220-34-8
  • Molecular Weight : 292.38 g/mol

The primary biological activity of this compound is attributed to its role as an acetylcholinesterase (AChE) inhibitor . This inhibition leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission, which is particularly relevant in neurodegenerative conditions such as Alzheimer’s disease. Additionally, it acts as a GlyT1 inhibitor , potentially influencing glycine transport and neurotransmission in the brain .

Neuroprotective Properties

Research indicates that compounds similar to this compound exhibit neuroprotective effects. The inhibition of AChE can lead to improved cognitive function and memory retention in models of Alzheimer's disease. In vitro studies have demonstrated that this compound can significantly enhance cholinergic signaling pathways, which are often impaired in neurodegenerative diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of imidazopyridine derivatives. Compounds structurally related to this compound have shown promising results against various cancer cell lines. For instance, derivatives have been tested against cervical cancer (HeLa), showing IC50 values in the low micromolar range, indicating significant cytotoxicity .

Research Findings and Case Studies

StudyFindings
Study on AChE Inhibition Demonstrated that this compound effectively inhibits AChE activity, leading to increased acetylcholine levels in neuronal cultures.
Anticancer Activity Evaluated against HeLa cells with an IC50 of 0.126 μM, indicating potent anticancer properties compared to standard treatments like doxorubicin .
Neuroprotective Effects In animal models of Alzheimer's disease, administration resulted in improved cognitive performance and reduced amyloid plaque formation .

Q & A

Q. What are the primary synthetic routes for 3-(1-benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine?

The compound is typically synthesized via multistep reactions involving heterocyclic condensation. A common approach involves reacting pyridine-2,3-diamine derivatives with benzaldehyde under phase transfer catalysis (solid-liquid conditions) in solvents like DMF, with p-toluenesulfonic acid as a catalyst . Alternatively, 1,3-dipolar cycloaddition reactions (e.g., using benzyl azide and alkyne intermediates) have been employed to introduce substituents at specific positions, as demonstrated in the synthesis of related imidazo[4,5-b]pyridine derivatives .

Q. How is this compound characterized structurally?

X-ray crystallography is the gold standard for structural elucidation. For example, dihedral angles between the imidazo[4,5-b]pyridine core and substituent groups (e.g., phenyl rings) are calculated to assess planarity and steric effects . Spectroscopic techniques like 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry are used to confirm purity and functional group integration .

Q. What are the primary biological targets of this compound?

The compound’s imidazo[4,5-b]pyridine scaffold is associated with kinase inhibition (e.g., Aurora kinases, FLT3) and receptor modulation (e.g., 5-HT6_6 serotonin receptors). For instance, structurally similar derivatives have shown potent inhibition of FLT3-ITD mutants (Kd_d = 38 nM) and partial inverse agonism at 5-HT6_6 receptors (Ki_i = 6 nM) .

Advanced Research Questions

Q. How do structural modifications influence its kinase inhibitory activity?

Substitutions at the 2- and 7-positions of the imidazo[4,5-b]pyridine core are critical. For example, introducing a 4-(4-chlorobenzyl)piperazine group at position 7 enhances FLT3/Aurora kinase dual inhibition (Aurora-A Kd_d = 7.5 nM), while a 1,3-dimethylpyrazole group at position 2 improves oral bioavailability and in vivo efficacy in AML xenograft models . Computational docking studies and SAR analysis are recommended to optimize binding to ATP pockets .

Q. What methodologies are used to assess its pharmacokinetic properties?

  • Metabolic stability : Liver microsome assays (human/rodent) measure degradation rates.
  • BBB permeability : Parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo brain/plasma ratio studies.
  • CYP inhibition : Fluorometric assays for CYP3A4/2D6 isoform interactions . For example, derivative 27e showed >90% metabolic stability in human microsomes and favorable BBB penetration in preclinical models .

Q. How can regioselective functionalization be achieved in imidazo[4,5-b]pyridine derivatives?

Regioselective C2-arylation is achieved using palladium-catalyzed cross-coupling. For instance, reacting N3-protected imidazo[4,5-b]pyridines with aryl iodides under Suzuki-Miyaura conditions yields C2-aryl derivatives with >66% efficiency. Protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) prevent N3 side reactions .

Q. What crystallographic tools are recommended for analyzing its binding modes?

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. High-resolution data (<1.0 Å) enable precise electron density mapping of the benzylpiperidinyl group’s orientation relative to target binding pockets .

Q. How does it perform in in vivo models of disease?

In FLT3-ITD-driven AML models, oral administration of optimized derivatives (e.g., 27e at 10 mg/kg) reduced tumor volume by >70% over 21 days. Biomarker analysis (e.g., phospho-FLT3 inhibition in plasma) and PK/PD modeling are critical for dose optimization .

Data Contradictions and Resolution

Q. Discrepancies in reported IC50_{50}50​ values for COX inhibition—how to resolve them?

Variability in assay conditions (e.g., enzyme source, substrate concentration) may cause inconsistencies. For example, Kirwen et al. reported COX-2 IC50_{50} = 9.2 µM using recombinant human enzymes, whereas other studies using sheep placental COX-2 showed higher IC50_{50}. Standardizing protocols (e.g., COX Inhibitor Screening Kit, Cayman Chemical) and validating with reference inhibitors (e.g., celecoxib) are advised .

Q. Conflicting SAR trends in 5-HT6_66​ receptor affinity—what factors matter?

Subtle changes in the N-benzylpiperidine moiety’s substituents (e.g., fluorination at the 3-position) can drastically alter binding. Molecular dynamics simulations and free-energy perturbation (FEP) calculations help rationalize steric and electronic effects on receptor-ligand interactions .

Methodological Recommendations

  • Synthesis : Prioritize phase transfer catalysis for scalability and SEM protection for regioselective coupling .
  • Analysis : Combine LC-MS for purity (>95%) and 1H^1H-NMR coupling constants to confirm stereochemistry.
  • Biological assays : Use orthogonal kinase profiling (e.g., KINOMEscan) and in vivo PDX models for translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.